2-Amino-1-(3-methylfuran-2-yl)ethan-1-one
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Overview
Description
2-Amino-1-(3-methylfuran-2-yl)ethan-1-one is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This compound is characterized by the presence of an amino group, a furan ring, and a ketone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methylfuran-2-yl)ethan-1-one typically involves the reaction of 3-methylfuran with an appropriate amine and a ketone precursor under controlled conditions. One common method involves the use of 3-methylfuran, ethylamine, and acetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-80°C for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methylfuran-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-Amino-1-(3-methylfuran-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methylfuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(5-methylfuran-3-yl)ethan-1-one
- 2-Amino-1-(2-methylfuran-3-yl)ethan-1-one
- 1-(3-methylfuran-2-yl)ethan-1-one
Uniqueness
2-Amino-1-(3-methylfuran-2-yl)ethan-1-one is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical and biological properties .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-amino-1-(3-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H9NO2/c1-5-2-3-10-7(5)6(9)4-8/h2-3H,4,8H2,1H3 |
InChI Key |
VTNGWOMAFGHSES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)CN |
Origin of Product |
United States |
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